molecular formula C13H14N2O2 B6241009 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 911067-99-7

3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6241009
CAS No.: 911067-99-7
M. Wt: 230.26 g/mol
InChI Key: BIZIGKJKZFVXTM-UHFFFAOYSA-N
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Description

3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a phenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde. This reaction typically uses acidic or basic catalysts to facilitate the formation of the pyrazole ring.

    Condensation Reactions: Another approach is the condensation of 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide with appropriate aldehydes or ketones under reflux conditions in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production often involves optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or amines from the reduction of the carboxylic acid group.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic effects. It has been investigated for anti-inflammatory, analgesic, and antimicrobial properties. Researchers are particularly interested in its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and the development of advanced materials.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phenyl and isopropyl groups contribute to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group, which may affect its binding properties and reactivity.

    1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: Lacks the phenyl group, which can influence its chemical behavior and biological activity.

    3-phenyl-1-(methyl)-1H-pyrazole-5-carboxylic acid: The methyl group instead of the isopropyl group can alter its steric and electronic properties.

Uniqueness

3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the phenyl and isopropyl groups, which confer distinct steric and electronic characteristics. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

911067-99-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-phenyl-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-9(2)15-12(13(16)17)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)

InChI Key

BIZIGKJKZFVXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=O)O

Purity

0

Origin of Product

United States

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